NV-5138 (4-(difluoromethyl)-L-leucine) is a novel, synthetic, small molecule that acts as a potent and selective activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. [, , , , ] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and protein synthesis. [, , ] NV-5138 achieves its selectivity by directly modulating sestrins, a family of proteins that regulate mTORC1 activity in response to diverse stimuli, including amino acid availability. [, , ] Due to its unique mechanism of action and ability to effectively cross the blood-brain barrier, NV-5138 has emerged as a promising candidate for investigating novel therapeutic strategies for conditions such as treatment-resistant depression. [, , ]
While the provided literature does not explicitly detail the synthesis method for NV-5138, one paper mentions it being a "synthetic leucine analog." [] This suggests that its synthesis likely involves modifying the structure of the naturally occurring amino acid, leucine, to incorporate the difluoromethyl group at the 4-position. Further investigation into patent literature or chemistry publications is necessary for a detailed synthesis protocol.
NV-5138 (4-(difluoromethyl)-L-leucine) is a modified leucine molecule. It retains the basic amino acid structure with an α-carbon linked to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a side chain. The distinguishing feature is its side chain, which consists of a butyl group (-CH2CH2CH3) with a difluoromethyl group (-CHF2) attached to the fourth carbon. This difluoromethyl group is crucial for its interaction with sestrins and subsequent activation of mTORC1. [, , ]
The primary application of NV-5138 explored in the provided research is its potential as a fast-acting antidepressant. [, , ] Preclinical studies demonstrate its ability to produce rapid and sustained antidepressant effects in rodent models of depression. [, ] Furthermore, NV-5138 effectively reverses anhedonia induced by chronic stress and promotes synaptic plasticity in the medial prefrontal cortex (mPFC), a brain region implicated in mood regulation. [, ]
Beyond its antidepressant potential, NV-5138 also shows promise in combatting Neurofibromatosis type I (NF1)-associated malignancy. [] Research indicates that NV-5138, by activating mTORC1, can exacerbate proteomic imbalance in NF1-deficient malignant peripheral nerve sheath tumor (MPNST) cells. [] This disruption of proteostasis induces cell death, suggesting a potential therapeutic strategy for this type of cancer. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: